molecular formula C11H15NO B13621952 3-(2,5-Dimethylphenyl)azetidin-3-ol

3-(2,5-Dimethylphenyl)azetidin-3-ol

Cat. No.: B13621952
M. Wt: 177.24 g/mol
InChI Key: GPJLCSYFFKAQJU-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylphenyl)azetidin-3-ol is an organic compound characterized by an azetidine ring substituted with a 2,5-dimethylphenyl group and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylphenyl)azetidin-3-ol typically involves the reaction of 2,5-dimethylphenylamine with an appropriate azetidinone precursor under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-nitrogen bond in the azetidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylphenyl)azetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The azetidine ring can be reduced to form a more saturated cyclic amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of 3-(2,5-dimethylphenyl)azetidin-3-one.

    Reduction: Formation of 3-(2,5-dimethylphenyl)azetidine.

    Substitution: Formation of 3-(2,5-dimethylphenyl)-4-nitroazetidin-3-ol or 3-(2,5-dimethylphenyl)-4-bromoazetidin-3-ol.

Scientific Research Applications

3-(2,5-Dimethylphenyl)azetidin-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylphenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The hydroxyl group and azetidine ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-Dimethylphenyl)azetidine: Lacks the hydroxyl group, leading to different reactivity and biological activity.

    3-(2,5-Dimethylphenyl)azetidin-3-one: Contains a carbonyl group instead of a hydroxyl group, affecting its chemical properties and applications.

    3-(2,5-Dimethylphenyl)-4-nitroazetidin-3-ol:

Uniqueness

3-(2,5-Dimethylphenyl)azetidin-3-ol is unique due to the presence of both the hydroxyl group and the azetidine ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-(2,5-dimethylphenyl)azetidin-3-ol

InChI

InChI=1S/C11H15NO/c1-8-3-4-9(2)10(5-8)11(13)6-12-7-11/h3-5,12-13H,6-7H2,1-2H3

InChI Key

GPJLCSYFFKAQJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2(CNC2)O

Origin of Product

United States

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